molecular formula C17H22N2O2 B15082999 N'-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide CAS No. 765311-59-9

N'-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide

Cat. No.: B15082999
CAS No.: 765311-59-9
M. Wt: 286.37 g/mol
InChI Key: FHGYJOCCRVRWPB-QGOAFFKASA-N
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Description

N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide is an organic compound with the molecular formula C17H22N2O2. It is a hydrazone derivative, characterized by the presence of a benzylidene group attached to a cyclohexane ring through a carbohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzylidene or allyloxy derivatives .

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(Allyloxy)benzylidene)cyclohexanecarbohydrazide
  • N’-(4-(Allyloxy)benzylidene)cyclohexanecarbohydrazide

Uniqueness

N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide is unique due to the position of the allyloxy group on the benzylidene ring. This positional isomerism can influence the compound’s reactivity and interactions with biological targets, making it distinct from its 3- and 4-allyloxy counterparts .

Properties

CAS No.

765311-59-9

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C17H22N2O2/c1-2-12-21-16-11-7-6-10-15(16)13-18-19-17(20)14-8-4-3-5-9-14/h2,6-7,10-11,13-14H,1,3-5,8-9,12H2,(H,19,20)/b18-13+

InChI Key

FHGYJOCCRVRWPB-QGOAFFKASA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)C2CCCCC2

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C2CCCCC2

Origin of Product

United States

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